Rapamycin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

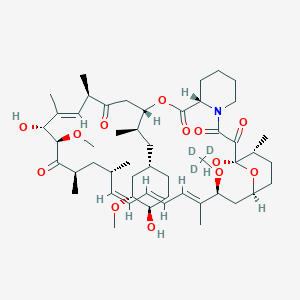

Structure

2D Structure

Properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-PGDKAFJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Rapamycin-d3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin-d3, also known as Sirolimus-d3, is the deuterated form of Rapamycin, a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2][3][4] Its primary and critical application in the research and clinical setting is as an internal standard for the precise quantification of Rapamycin in biological matrices.[2][5] This is most commonly achieved through mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope labeling of this compound ensures that it co-elutes with and has similar ionization efficiency to the unlabeled Rapamycin, but is distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response, leading to reliable pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[5][6][7][8] Mechanistically, this compound is expected to function identically to Rapamycin, acting as a highly specific allosteric inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and metabolism.[1][2][4][9][10][11]

Chemical and Physical Properties

This compound is a synthetic derivative of Rapamycin where three hydrogen atoms have been substituted with deuterium atoms. This isotopic labeling minimally alters the chemical properties while increasing the molecular weight, which is the basis for its use as an internal standard.

| Property | Value | Reference |

| Synonyms | Sirolimus-d3, AY-22989-d3 | [2][3][4] |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [2] |

| Molecular Weight | 917.19 g/mol | [2][12] |

| CAS Number | 392711-19-2 | [1][2] |

| Purity | ≥98% deuterated forms (d₁-d₃) | [2] |

| Appearance | White solid | [13] |

| Storage | Store at -20°C, protect from light. | [1][12] |

| Solubility | Ethanol: 50 mg/mL, DMSO: 25 mg/mL, Methanol: 25 mg/mL, Chloroform: 5 mg/mL | [2] |

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects through the inhibition of the serine/threonine kinase mTOR, which is a central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[9][11][14] Rapamycin's primary mechanism involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[2][10][11] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.[11] While initially considered selective for mTORC1, long-term treatment with Rapamycin has been shown to also disrupt the assembly and function of mTORC2 in some cell types.[14]

The inhibition of mTORC1 disrupts a cascade of downstream signaling events that are critical for cellular growth and proliferation. Key downstream targets of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9][15] By inhibiting the phosphorylation of these targets, Rapamycin effectively suppresses protein synthesis and arrests the cell cycle in the G1 phase.[15] Furthermore, mTORC1 is a negative regulator of autophagy; its inhibition by Rapamycin leads to the induction of this cellular recycling process.[2][16]

Primary Research Application: Internal Standard for Quantification

The most significant use of this compound in a research context is as an internal standard for the quantification of Rapamycin in various biological samples, including whole blood, plasma, and tissue homogenates.[2][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.

Key Advantages of Using this compound as an Internal Standard:

-

Improved Accuracy and Precision: this compound closely mimics the chemical and physical properties of Rapamycin, meaning it behaves similarly during sample extraction, chromatography, and ionization. This allows for the correction of analytical variability, leading to more accurate and precise measurements.[5]

-

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte of interest. As this compound is affected by these matrix effects in the same way as Rapamycin, their ratio remains constant, allowing for accurate quantification.[5]

-

Enhanced Reliability in Pharmacokinetic Studies: Accurate measurement of drug concentration over time is paramount in pharmacokinetic studies. This compound enables the generation of reliable data on absorption, distribution, metabolism, and excretion of Rapamycin.[6][7][8]

| Parameter | Rapamycin | This compound | Rationale for Use |

| Retention Time | Identical | Identical | Co-elution ensures that both compounds experience the same analytical conditions. |

| Ionization Efficiency | Similar | Similar | Similar response in the mass spectrometer allows for accurate ratio-based quantification. |

| Mass-to-charge ratio (m/z) | Different | Different (+3 Da) | The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. |

Experimental Protocols

Sample Preparation for LC-MS/MS Quantification of Rapamycin

The following is a generalized protocol for the extraction of Rapamycin from whole blood for subsequent analysis by LC-MS/MS, utilizing this compound as an internal standard.

Detailed Methodology:

-

Sample Collection: Collect whole blood samples in appropriate anticoagulant-containing tubes.

-

Internal Standard Spiking: To a known volume of the whole blood sample (e.g., 100 µL), add a precise amount of this compound solution of a known concentration.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often in a 3:1 or 4:1 ratio of solvent to sample), to the sample. This step serves to remove proteins that can interfere with the analysis.

-

Vortexing: Thoroughly mix the sample by vortexing for a specified period (e.g., 1-2 minutes) to ensure complete protein precipitation and extraction of the analyte and internal standard into the solvent.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted Rapamycin and this compound, and transfer it to a clean vial for analysis.

-

LC-MS/MS Analysis: Inject a known volume of the supernatant into the LC-MS/MS system. The system will separate the compounds based on their retention time, and the mass spectrometer will detect and quantify the parent and fragment ions of both Rapamycin and this compound.

In Vitro mTOR Inhibition Assay

To confirm the biological activity of a batch of Rapamycin or to screen for novel mTOR inhibitors, an in vitro kinase assay or a cell-based assay can be employed.

Cell-Based Assay to Measure mTORC1 Activity:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, MCF-7) in appropriate growth media.

-

Treatment: Treat the cells with varying concentrations of Rapamycin (or the test compound) for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated forms of mTORC1 downstream targets, such as phospho-S6K (Thr389) and phospho-4E-BP1 (Thr37/46). Also, probe for total S6K, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Detection and Analysis: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target. A decrease in this ratio with increasing concentrations of Rapamycin indicates inhibition of mTORC1 activity.

Conclusion

This compound is an indispensable tool for researchers working with Rapamycin. Its primary utility as an internal standard in mass spectrometry-based quantification methods ensures the generation of high-quality, reliable data, which is fundamental for advancing our understanding of Rapamycin's therapeutic potential and for its clinical management. While its mechanism of action is identical to that of its non-deuterated counterpart, its value in research is distinctly defined by the precision it brings to analytical measurements. For any research involving the quantitative analysis of Rapamycin, the use of this compound is highly recommended to ensure the accuracy and reproducibility of the findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mTOR - Wikipedia [en.wikipedia.org]

- 12. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 13. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 14. portlandpress.com [portlandpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Rapamycin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Rapamycin-d3, a crucial internal standard for the accurate quantification of rapamycin in various biological matrices. This document details the synthetic methodologies, purification techniques, and comprehensive analytical procedures for characterizing this compound, ensuring its suitability for use in regulated bioanalysis.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers. Accurate monitoring of its therapeutic levels is critical due to its narrow therapeutic index. Stable isotope-labeled internal standards, such as this compound, are essential for precise quantification by mass spectrometry, as they co-elute with the analyte and compensate for matrix effects and variations in sample processing. This compound is typically deuterated at the O-methyl group at the C7 position, resulting in a mass shift of +3 Da compared to the parent molecule.

Synthesis of this compound

The synthesis of this compound (7-O-demethyl-7-O-(methyl-d3)-rapamycin) involves the selective methylation of a rapamycin precursor using a deuterated methyl source. While detailed, peer-reviewed synthetic protocols are not extensively published, a general method can be derived from patent literature and established organic chemistry principles.

General Synthetic Scheme

The synthesis starts with rapamycin, which is demethylated at the C7-methoxy position, followed by remethylation with a deuterated methylating agent. A more direct approach described in the patent literature involves the acid-catalyzed exchange of the methoxy group with deuterated methanol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following protocol is a representative procedure based on available information. Researchers should optimize conditions for their specific requirements.

Materials:

-

Rapamycin

-

Deuterated Methanol (CD3OD)

-

NAFION® catalyst beads

-

Dichloromethane (anhydrous)

-

Benzene (anhydrous)

Procedure:

-

Dissolve Rapamycin (5 mg) in dichloromethane (2.5 mL).

-

Add deuterated methanol (40 mg).

-

Add NAFION® catalyst beads (10 beads).

-

Stir the mixture under a nitrogen atmosphere at room temperature for 14 hours.

-

Monitor the reaction progress by mass spectrometry to confirm the incorporation of the d3-methyl group.

-

Upon completion, filter the reaction mixture to remove the catalyst beads.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dry benzene and freeze-dry to obtain the crude this compound as a white solid.

Purification: The crude product requires further purification to remove unreacted starting material and any byproducts. High-performance liquid chromatography (HPLC) is the method of choice for purifying rapamycin and its analogs.

-

Column: A reversed-phase C18 or C8 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: UV detection at approximately 278 nm.

Fractions containing the pure this compound are collected, pooled, and the solvent is removed under reduced pressure to yield the final product.

Isotopic Purity and Characterization

The isotopic purity of this compound is critical for its function as an internal standard. It is typically assessed by mass spectrometry, while the structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC-UV |

| Isotopic Purity | ≥98% deuterated forms (d1-d3) | LC-MS/MS |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | - |

| Molecular Weight | 917.2 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

Data compiled from commercial supplier specifications.[1][2]

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for determining the isotopic distribution of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound.

Experimental Protocol:

-

LC System: High-performance liquid chromatography system.

-

Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A gradient of methanol or acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.[3]

-

Scan Type: Full scan or selected ion monitoring (SIM) to observe the isotopic cluster around the molecular ion. Multiple reaction monitoring (MRM) can be used for quantification.

-

Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), d1, d2, and d3 species are used to calculate the isotopic enrichment.

The analysis should confirm that the d3 isotopologue is the most abundant species, with minimal contribution from d0, d1, and d2 forms.

NMR Spectroscopy Analysis

NMR spectroscopy is used to confirm the position of deuteration and the overall structural integrity of the molecule.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Spectra:

-

¹H NMR: The proton NMR spectrum will show a significant reduction or absence of the signal corresponding to the C7-methoxy protons, confirming successful deuteration.

-

¹³C NMR: The carbon NMR spectrum will show the signal for the C7-methoxy carbon as a multiplet due to coupling with deuterium, and it will be significantly less intense than in the unlabeled rapamycin spectrum.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the full structure and ensure no unintended structural changes occurred during the synthesis.

-

Mechanism of Action: mTOR Signaling Pathway

This compound, being structurally and functionally identical to rapamycin, exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR). Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits the mTORC1 complex.

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Conclusion

The synthesis and rigorous characterization of this compound are paramount for its use as a reliable internal standard in clinical and research settings. This guide outlines the fundamental synthetic strategy and the critical analytical methods for ensuring the high chemical and isotopic purity required for accurate bioanalytical applications. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the field of drug development and therapeutic drug monitoring.

References

Decoding the Certificate of Analysis for Rapamycin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Rapamycin-d3. Understanding the nuances of a CoA is critical for ensuring the quality, consistency, and reliability of this isotopically labeled internal standard in research and drug development applications. This guide will delve into the key quality attributes, the experimental protocols used to assess them, and the biological context of Rapamycin's mechanism of action.

Quantitative Data Summary

A Certificate of Analysis for this compound quantifies several key parameters to ensure its identity, purity, and suitability for use as an internal standard. The following tables summarize the typical data presented.

Table 1: Identification and General Properties

| Parameter | Typical Specification |

| Product Name | This compound |

| Synonym | Sirolimus-d3 |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ |

| Molecular Weight | ~917.2 g/mol |

| CAS Number | 392711-19-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Ethanol, Methanol, DMSO, Chloroform |

| Storage Condition | -20°C, Protect from light |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98% Deuterium Incorporation (d₃) |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Meets USP <467> or ICH Q3C limits |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any structurally related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A typical mobile phase is Methanol:Water (80:20 v/v)[1].

-

Flow Rate: 1.0 mL/min[1].

-

Column Temperature: 57°C[1].

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

-

Working standards of various concentrations are prepared by diluting the stock solution with the mobile phase.

-

-

Analysis:

-

The prepared sample solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

-

Calculation of Purity:

-

The purity is calculated as the percentage of the peak area of the main this compound peak relative to the total peak area of all detected peaks.

-

References

- 1. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the world of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This is especially true in drug development and clinical research, where the precise measurement of analytes in complex biological matrices can have significant implications. At the heart of robust and reliable bioanalytical methods lies a crucial, yet often overlooked, component: the deuterated internal standard. This in-depth guide explores the core principles of using deuterated internal standards, their profound impact on mitigating analytical variability, and the practical methodologies for their successful implementation.

The Fundamental Principle: Taming the Matrix

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying molecules in complex mixtures. However, the accuracy of LC-MS can be compromised by a phenomenon known as the "matrix effect".[1][2] This effect arises from co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium.[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[5][6]

By adding a known concentration of the deuterated internal standard to the sample at the earliest stage of sample preparation, it experiences the same variations in extraction recovery, ionization efficiency, and instrument response as the target analyte.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric approach effectively cancels out most sources of analytical variability, leading to significantly improved precision and accuracy.[3][7]

Quantitative Performance: A Tale of Two Analytes

The use of a deuterated internal standard can dramatically improve the quality of quantitative data. The following tables summarize typical performance characteristics observed in bioanalytical methods employing deuterated internal standards.

Table 1: Comparison of Assay Precision With and Without a Deuterated Internal Standard

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Inter-assay Precision (CV%) | 15 - 30% | < 10% |

| Intra-assay Precision (CV%) | 10 - 20% | < 5% |

Data compiled from representative bioanalytical studies.

Table 2: Impact of Deuterated Internal Standards on Recovery and Matrix Effects

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |

| Drug A | Human Plasma | 85 ± 5 | 95 ± 8 |

| Drug B | Rat Urine | 78 ± 7 | 110 ± 12 |

| Metabolite C | Tissue Homogenate | 92 ± 4 | 88 ± 9 |

Recovery is calculated as the response of an analyte spiked before extraction compared to the response of an analyte spiked after extraction. Matrix effect is the comparison of the response in the presence of matrix to the response in a neat solution. Values close to 100% indicate minimal loss or matrix effect.

Table 3: Linearity of Calibration Curves

| Analyte | Calibration Range | Correlation Coefficient (r²) |

| Compound X | 1 - 1000 ng/mL | > 0.995 |

| Compound Y | 0.5 - 500 ng/mL | > 0.998 |

| Compound Z | 10 - 5000 ng/mL | > 0.992 |

A high correlation coefficient indicates a strong linear relationship between the concentration and the instrument response.

Experimental Protocols: A Step-by-Step Approach

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for key steps in a typical bioanalytical workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for removing the bulk of proteins from biological samples, which can interfere with LC-MS analysis.

Objective: To precipitate proteins from a plasma sample and extract the analyte and deuterated internal standard.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate the analyte and internal standard and detect them using tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Typical LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The specific gradient will depend on the analyte's properties.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. For example:

-

Analyte: Q1 (precursor ion mass) -> Q3 (product ion mass)

-

Deuterated IS: Q1 (precursor ion mass + mass of deuterium atoms) -> Q3 (product ion mass or a fragment containing the deuterium label)

-

-

Collision Energy and other source parameters: Optimized for each specific analyte and internal standard.

Visualizing the Workflow and Principles

Diagrams created using the DOT language provide a clear visual representation of the logical flow and core concepts.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: The principle of isotopic dilution for correcting analytical variability.

Conclusion: An Indispensable Tool for Quantitative Excellence

Deuterated internal standards are more than just a technical convenience; they are a cornerstone of high-quality quantitative mass spectrometry. By effectively compensating for the inherent variability of complex sample analysis, they enable researchers and drug development professionals to generate data with the highest degree of accuracy and precision. While the initial investment in synthesizing or purchasing a deuterated standard may seem significant, the long-term benefits of robust, reliable, and defensible data are invaluable, particularly in regulated environments. As the demand for more sensitive and accurate bioanalytical methods continues to grow, the role of the deuterated internal standard as the unseen workhorse of quantitative mass spectrometry will only become more critical.

References

The Researcher's Guide to Rapamycin-d3: From Sourcing to Signaling

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Rapamycin-d3, a deuterated analog of the mTOR inhibitor Rapamycin. This document covers supplier information, detailed product specifications, and in-depth experimental protocols for its use in both in vitro and in vivo research, with a focus on its application as an internal standard and a tool to study the mTOR signaling pathway.

Sourcing and Product Specifications of this compound

This compound is commercially available from a variety of reputable suppliers specializing in research chemicals and reference standards. The choice of supplier may depend on factors such as required purity, formulation, and available documentation like a Certificate of Analysis (CoA). Below is a summary of product specifications from several key suppliers.

| Supplier | Catalog Number | Purity | Formulation | Storage Temperature |

| Cayman Chemical | 22093 | >98% deuterated forms (d1-d3) | A solution in ethanol | -20°C |

| TargetMol | T12691 | Inquire | Powder | -20°C (powder, 3 years) |

| Cambridge Isotope Laboratories | DLM-9220 | 98% | Neat | -20°C, Protect from light |

| MedchemExpress | HY-10219S | 97.05% | Powder | -20°C, protect from light |

| Selleck Chemicals | S3201 | >98% | Powder | -20°C (powder, 3 years) |

| Acanthus Research | RAP-09-002 | <1% d0 | Inquire | Inquire |

Note: It is crucial to obtain and review the batch-specific Certificate of Analysis from the supplier for detailed information on purity and isotopic enrichment.

Physicochemical Properties

| Property | Value |

| Chemical Name | 7-O-demethyl-7-O-(methyl-d3)-rapamycin |

| Synonyms | Sirolimus-d3 |

| CAS Number | 392711-19-2 |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ |

| Molecular Weight | 917.19 g/mol |

| Solubility | Soluble in DMSO, Ethanol, Methanol, and Chloroform.[1] |

Handling and Storage

This compound should be handled with care, following standard laboratory safety procedures.[2] For long-term storage, it is recommended to keep the compound at -20°C.[1] Stock solutions, once prepared, should be stored at -80°C and can be stable for up to a year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Some suppliers also recommend protecting the compound from light.[4]

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5] Rapamycin exerts its inhibitory effect by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[6]

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of rapamycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It can also be used in in vitro and in vivo studies to investigate the mTOR pathway.

Quantification of Rapamycin in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the analysis of rapamycin in whole blood using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., whole blood, plasma, or tissue homogenate), add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding a precipitating agent such as methanol containing zinc sulfate.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a suitable reversed-phase column (e.g., C18) for chromatographic separation. The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both rapamycin and this compound.

-

Example Transitions: Rapamycin: m/z 931.6 → 864.5; this compound: m/z 934.6 → 864.5 (Note: Exact transitions may vary depending on the instrument and adduction).

-

-

-

Data Analysis:

-

Quantify the concentration of rapamycin in the sample by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using standards of known rapamycin concentrations with a fixed amount of this compound to determine the concentration in the unknown samples.

-

In Vitro mTOR Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of rapamycin on mTOR signaling in a cell-based assay. This compound can be used as a tool compound in parallel with unlabeled rapamycin.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293, cancer cell lines with activated PI3K/mTOR pathway) in appropriate growth medium.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Analysis of mTORC1 Activity (Western Blot):

-

After treatment, lyse the cells and collect the protein extracts.

-

Perform Western blot analysis to assess the phosphorylation status of downstream targets of mTORC1, such as p70S6 Kinase (p70S6K) at Threonine 389 and 4E-BP1 at Threonine 37/46.

-

Use antibodies specific to the phosphorylated forms of these proteins and total protein antibodies as loading controls.

-

A decrease in the phosphorylation of these downstream targets indicates inhibition of mTORC1 activity.[9]

-

In Vivo Studies in Mice

This protocol provides a general guideline for administering this compound to mice to study its effects in vivo.

Methodology:

-

Preparation of Dosing Solution:

-

Dosing and Administration:

-

The dosage of rapamycin can vary depending on the study design. Doses in the range of 1.5 to 8 mg/kg of body weight have been used in mice.

-

Administer the this compound solution or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).

-

-

Endpoint Analysis:

-

At the end of the study period, collect tissues of interest.

-

Analyze the tissues for biomarkers of mTOR inhibition (as described in the in vitro protocol) or other relevant physiological or pathological endpoints.

-

Conclusion

This compound is an indispensable tool for researchers studying the mTOR pathway and for those in the field of drug development requiring accurate quantification of rapamycin. Its well-characterized properties and the availability from multiple suppliers make it a reliable choice for a wide range of applications. The experimental protocols outlined in this guide provide a solid foundation for the effective use of this compound in both basic and translational research. It is always recommended to consult specific literature and optimize protocols for the particular experimental setup and research question.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. esschemco.com [esschemco.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. pharm.ucsf.edu [pharm.ucsf.edu]

Storage and handling guidelines for Rapamycin-d3

An In-depth Technical Guide to the Storage and Handling of Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the storage, handling, and use of this compound (Sirolimus-d3), a deuterated analog of Rapamycin. Adherence to these guidelines is critical to ensure the integrity of the compound for research applications, particularly its use as an internal standard in mass spectrometry-based quantification of Rapamycin.

Compound Information

This compound is a macrocyclic lactone and a deuterated form of the potent immunosuppressant and mTOR inhibitor, Rapamycin. Its primary application in a research setting is as an internal standard for the accurate quantification of Rapamycin in various biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Storage and Stability

Proper storage of this compound is paramount to prevent degradation and maintain its chemical purity. The compound is sensitive to temperature, light, moisture, and pH.

Key Storage Recommendations:

-

Solid Form: this compound powder should be stored at -20°C in a tightly sealed container.[1][2][3][4][5] It is crucial to protect the compound from light and moisture.[1][4] Rapamycin is known to be hygroscopic; therefore, storage in a desiccated environment is required.[1][6] Under these conditions, the solid form is stable for at least one to three years.[1][2]

-

Solutions: Solutions of this compound are generally less stable than the solid form and it is recommended to prepare them fresh for immediate use.[7] For short-term storage, solutions in DMSO or ethanol can be kept at -20°C for up to two months.[6] For longer-term storage of up to a year, solutions should be stored at -80°C.[8] When preparing solutions, it is advisable to use solvents that have been purged with an inert gas.[9]

Quantitative Stability Data Summary:

The following tables summarize the stability of Rapamycin under various conditions. While this data is for the non-deuterated form, the stability of this compound is expected to be comparable.

Table 1: Stability of Rapamycin in Solution

| Solvent/Matrix | Temperature | Stability/Half-Life |

| Acetonitrile/Water (30/70 v/v, pH 7.3) | Not Specified | Half-life of 200 to 890 hours, depending on buffer concentration.[2][3] |

| Acetonitrile/Water (30/70 v/v, pH 12.2) | Not Specified | Half-life reduced by 3 orders of magnitude compared to pH 7.3.[2][3] |

| Phosphate-Buffered Saline (PBS) | 4°C | Relatively stable over 168 hours.[7] |

| Phosphate-Buffered Saline (PBS) | 22°C | Significant degradation observed over 168 hours.[7] |

| Phosphate-Buffered Saline (PBS) | 37°C | Rapid degradation within 48 hours.[7] |

| DMEM/F-12, Serum | 37°C | Unstable, with significant degradation within 48 hours.[7] |

| Whole Blood | 37°C | Appears to be more stable compared to aqueous solutions.[7] |

| Methanol (10 mg/mL) | 2-8°C | No decomposition observed for one week.[3] |

| DMSO or Ethanol | -20°C | Stable for up to 2 months.[6] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Ethanol | 50 mg/mL[1] |

| DMSO | 25 mg/mL[1][3] |

| Methanol | 25 mg/mL[1][3] |

| Chloroform | 5 mg/mL[1][3] |

Handling and Safety Precautions

This compound should be handled with care in a laboratory setting. A material safety data sheet (MSDS) should be consulted before use.[10][11][12]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate protective gloves to prevent skin contact.

-

Lab Coat: A lab coat should be worn to protect clothing.

-

Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[11]

-

Wash hands thoroughly after handling.[9]

-

In case of accidental contact, wash the affected skin area with plenty of water. For eye contact, flush with running water for at least 15 minutes.[10][11]

-

For spills, wear a self-contained breathing apparatus and use appropriate cleaning procedures to avoid dust generation.[10]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be disposed of in a licensed professional waste disposal service.

Experimental Protocols

The primary use of this compound is as an internal standard in LC-MS analysis. Below are detailed methodologies for its preparation and use.

Protocol 1: Preparation of a this compound Stock Solution (e.g., 1 mg/mL)

-

Acclimatization: Allow the vial containing solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

-

Dissolution: Dissolve the weighed powder in a high-purity solvent such as methanol or DMSO to a final concentration of 1 mg/mL.[13] For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of solvent.

-

Homogenization: Ensure complete dissolution by vortexing or sonicating the solution.

-

Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of Working Standards via Serial Dilution

-

Intermediate Stock: Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock solution. For example, dilute the primary stock 1:100 in the desired solvent to obtain a 10 µg/mL intermediate stock.

-

Serial Dilutions: Perform serial dilutions of the intermediate stock solution to prepare a series of working standards at concentrations relevant to the expected range of the analyte in the samples (e.g., from 1 ng/mL to 1000 ng/mL).[13]

Protocol 3: Sample Preparation using this compound as an Internal Standard

This protocol provides a general workflow for protein precipitation, a common method for extracting Rapamycin from biological samples.

-

Sample Aliquoting: In a microcentrifuge tube, add a known volume of the biological sample (e.g., 100 µL of whole blood or tissue homogenate).[14]

-

Internal Standard Spiking: Add a small, precise volume of a this compound working solution to the sample to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: Add a precipitating agent, such as methanol containing zinc sulfate, to the sample.[15] Typically, a 4:1 ratio of precipitating agent to sample is used.

-

Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.[15]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS analysis.[15]

Visualizations

Diagram 1: mTOR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the mTORC1 signaling pathway by the this compound-FKBP12 complex.

Diagram 2: Experimental Workflow for this compound Internal Standard Preparation

References

- 1. agscientific.com [agscientific.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Rapamycin | 53123-88-9 [amp.chemicalbook.com]

- 7. research.rug.nl [research.rug.nl]

- 8. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. kmpharma.in [kmpharma.in]

- 11. esschemco.com [esschemco.com]

- 12. fishersci.com [fishersci.com]

- 13. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Solubility Profile of Rapamycin-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin, in various organic solvents. This information is critical for researchers and drug development professionals working on formulations, in vitro assays, and analytical method development involving this compound. The guide includes a summary of reported solubility data, a detailed experimental protocol for solubility determination, and a visualization of the relevant mTOR signaling pathway.

Quantitative Solubility Data

The solubility of this compound in common organic solvents has been reported by various suppliers. The following table summarizes the available quantitative data. It is important to note that there are some discrepancies in the reported values, which may be attributed to different experimental conditions, material purity, or measurement techniques. Researchers should consider these values as approximate and may need to determine solubility under their specific experimental conditions.

| Organic Solvent | Reported Solubility (mg/mL) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~25[1][2][3][4], 125[5] | Cayman Chemical[1][3][4], ChemicalBook[2], ChemScene[5] |

| Ethanol | ~50[2][3][4][5] | ChemicalBook[2], ChemScene[5], Cayman Chemical[3][4] |

| Methanol | ~25[1][2][3][4] | Cayman Chemical[1][3][4], ChemicalBook[2] |

| Chloroform | ~5[1][2][3][4] | Cayman Chemical[1][3][4], ChemicalBook[2] |

Note: this compound is often supplied as a solution in ethanol[1]. To use a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in the solvent of choice[1].

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest using the shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.

2.1. Materials

-

This compound (solid form)

-

Organic solvent of choice (e.g., DMSO, ethanol, methanol, chloroform), analytical grade or higher

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Microbalance

-

Vortex mixer

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm pore size, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes for standard solution preparation

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Vortex the vial for 1-2 minutes to ensure the solid is well-dispersed.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Visualization of the mTOR Signaling Pathway

Rapamycin and its deuterated analog, this compound, exert their biological effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival[6][7]. Rapamycin, in complex with the intracellular receptor FKBP12, binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1)[1][7]. The following diagram illustrates a simplified representation of the mTOR signaling pathway and the point of inhibition by the Rapamycin-FKBP12 complex.

Caption: Simplified mTOR signaling pathway and inhibition by this compound.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. enamine.net [enamine.net]

Key differences between rapamycin and Rapamycin-d3

An In-depth Technical Guide to the Core Differences Between Rapamycin and Rapamycin-d3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the fundamental differences and respective applications of rapamycin and its deuterated isotopologue, this compound. While biologically and mechanistically identical, their utility in scientific and clinical research is distinct and non-interchangeable. Rapamycin serves as the active pharmacological agent, an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][2] In contrast, this compound is a stable, isotopically labeled compound primarily engineered for use as a high-fidelity internal standard in analytical quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This guide will delineate their structural and physicochemical distinctions, detail their specific roles in experimental contexts, provide a standard protocol for their combined use, and visualize the critical pathways and workflows involved.

Core Differences: A Comparative Analysis

The primary distinction between rapamycin and this compound lies in their isotopic composition. This seemingly minor structural alteration does not change the molecule's biological activity but is the entire basis for their divergent applications.

Structural and Physicochemical Properties

This compound is structurally identical to rapamycin, except for the substitution of three protium (¹H) atoms with deuterium (²H or D) atoms on one of the methoxy groups.[1][3] This substitution results in a predictable mass shift, which is the key to its function in mass spectrometry.

The core physicochemical properties are summarized for direct comparison in the table below.

| Property | Rapamycin | This compound | Data Source(s) |

| Synonym(s) | Sirolimus, Rapamune | Sirolimus-d3 | [1][4][5] |

| CAS Number | 53123-88-9 | 392711-19-2 | [4][6][7] |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ | [1][4][8][9] |

| Molecular Weight | ~914.18 g/mol | ~917.2 g/mol | [1][4][9][10] |

| Exact Mass | 913.555 g/mol | 916.574 g/mol | [9][10] |

| Isotopic Composition | Natural Abundance | Enriched with 3 Deuterium Atoms | [1] |

Mechanism of Action vs. Application

-

Rapamycin (The Analyte): Rapamycin functions as a potent and specific allosteric inhibitor of mTORC1. It first binds to the intracellular receptor FKBP12 (FK506-binding protein 12).[1][11] This newly formed rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, inhibiting the kinase activity of the mTORC1 complex.[12] This inhibition blocks downstream signaling pathways that regulate cell growth, proliferation, and autophagy, forming the basis of its use as an immunosuppressant and in cancer research.[12][13][14]

-

This compound (The Analytical Standard): this compound is not used for therapeutic or in-vivo biological effects. Its sole purpose is to serve as an internal standard (IS) for the precise quantification of rapamycin in complex biological matrices like blood, plasma, or tissue homogenates.[1][3] The kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism, is a principle used to improve the pharmacokinetic profiles of therapeutic deuterated drugs.[15][16][] However, in this context, the stability and mass difference of this compound are the valued properties, not a modified metabolic profile for therapy.

The logical relationship between the two compounds is straightforward: one is the subject of measurement, and the other is the tool for that measurement.

The mTOR Signaling Pathway

Rapamycin's biological impact is mediated through its inhibition of the mTORC1 signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and proliferation, integrating signals from growth factors, nutrients, and cellular energy status.[13][18][19]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Rapamycin | CAS 53123-88-9 | mTOR inhibitor [stressmarq.com]

- 5. Rapamycin | 53123-88-9 [chemicalbook.com]

- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 7. This compound (Sirolimus-D3) | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SiroliMus-D3/RapaMycin-D3 | C51H79NO13 | CID 137699427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. mTOR - Wikipedia [en.wikipedia.org]

- 13. cusabio.com [cusabio.com]

- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterated drug - Wikipedia [en.wikipedia.org]

- 16. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Rapamycin in Human Plasma Using Rapamycin-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of the immunosuppressant drug rapamycin (also known as sirolimus) in human plasma. The method utilizes a stable isotope-labeled internal standard, rapamycin-d3, to ensure high accuracy and reproducibility. A simple protein precipitation procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was validated according to FDA guidelines and demonstrated excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This robust and sensitive method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications involving the quantification of rapamycin.

Introduction

Rapamycin is a potent immunosuppressive agent widely used to prevent organ transplant rejection.[1] It functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival.[2] Specifically, rapamycin forms a complex with the intracellular receptor FKBP12, and this complex then binds to and inhibits the mTOR complex 1 (mTORC1).[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin is crucial to optimize efficacy and minimize toxicity.

LC-MS/MS has become the gold standard for the quantification of rapamycin in biological matrices due to its high sensitivity, specificity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of rapamycin in human plasma using this compound.

Signaling Pathway

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Workflow

Figure 2: General experimental workflow for the LC-MS/MS analysis of rapamycin in plasma.

Materials and Methods

Materials and Reagents

-

Rapamycin certified reference standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

A liquid chromatography system capable of binary gradient elution

-

A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions

Stock solutions of rapamycin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into drug-free human plasma.

Experimental Protocols

Sample Preparation

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Rapamycin | 936.6 | 864.5 | 40 | 22 |

| This compound | 939.6 | 867.5 | 40 | 22 |

Method Validation

The developed method was validated according to the US Food and Drug Administration (FDA) guidance on bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, stability, and matrix effect.

Figure 3: Key parameters for bioanalytical method validation.

Results and Discussion

Linearity

The method was linear over the concentration range of 1 to 100 ng/mL. The calibration curve, constructed by plotting the peak area ratio of rapamycin to this compound against the nominal concentration, yielded a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low, medium, and high. The results are summarized in Table 4. All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 105.2 | 8.7 | 103.5 | 11.2 |

| Low | 3.0 | 102.8 | 6.5 | 101.9 | 8.1 |

| Medium | 30.0 | 98.7 | 4.2 | 99.5 | 5.6 |

| High | 80.0 | 101.5 | 3.8 | 100.8 | 4.9 |

Selectivity and Matrix Effect

The method demonstrated excellent selectivity, with no significant interfering peaks observed at the retention times of rapamycin and this compound in blank plasma samples from six different sources. The matrix effect was assessed and found to be negligible, indicating that the ionization of the analytes was not significantly suppressed or enhanced by endogenous plasma components.

Stability

Rapamycin was found to be stable in human plasma under various storage conditions, including three freeze-thaw cycles, 24 hours at room temperature, and for 30 days at -80 °C.

Conclusion

A sensitive, specific, and robust LC-MS/MS method for the quantification of rapamycin in human plasma has been developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation and rapid chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. This method can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of rapamycin.

References

- 1. youtube.com [youtube.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

Optimizing Mass Spectrometry Parameters for the Detection of Rapamycin-d3: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the sensitive and accurate detection of Rapamycin-d3. Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor widely used as an immunosuppressant in organ transplantation and investigated for various other therapeutic applications. This compound, a deuterated analog, is the preferred internal standard for quantitative analysis due to its similar chemical properties and distinct mass-to-charge ratio. This application note details optimized instrument parameters, sample preparation protocols, and data analysis workflows. Additionally, it includes a diagram of the mTOR signaling pathway to provide biological context for Rapamycin's mechanism of action.

Introduction

Rapamycin functions by forming a complex with the immunophilin FK-binding protein 12 (FKBP12). This complex then binds to and allosterically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] Given its narrow therapeutic window, therapeutic drug monitoring (TDM) of Rapamycin is crucial to ensure efficacy while avoiding toxicity.

LC-MS/MS has become the gold standard for the quantification of Rapamycin in biological matrices due to its high sensitivity and specificity, which allows it to distinguish the parent drug from its metabolites.[4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[2] This note provides a detailed protocol for the optimization of MS parameters for this compound to ensure reliable and reproducible results.

The mTOR Signaling Pathway

The mTOR kinase is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Rapamycin primarily inhibits mTORC1.[3] The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the role of Rapamycin.

Figure 1. Simplified mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Protocols

This section outlines the materials and methods for the analysis of Rapamycin and this compound in a biological matrix such as whole blood.

Materials and Reagents

-

Rapamycin certified reference material

-

This compound (Sirolimus-d3) certified reference material[6]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Ammonium Acetate (LC-MS grade) or Formic Acid (LC-MS grade)

-

Zinc Sulfate

-

Human whole blood (drug-free) for calibration standards and quality controls

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation is effective for extracting Rapamycin from whole blood.[1][7][8]

-

Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of sample (calibrator, QC, or unknown) into the corresponding labeled tube.

-

Prepare a precipitation solution containing the internal standard (this compound). A common solution is a 4:1 (v/v) mixture of acetonitrile and 0.1 M aqueous zinc sulfate, containing a specific concentration of this compound (e.g., 15 ng/mL).[2][8]

-

Add 500 µL of the internal standard precipitation solution to each tube.[2]

-

Vortex the mixture vigorously for 10-20 seconds.

-

Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Chromatographic separation is typically achieved on a C18 reversed-phase column.

| Parameter | Recommended Setting |

| LC System | Agilent 1100/1200 series or equivalent |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 2.7 µm particle size |

| Column Temperature | 60-65 °C[1][9] |

| Mobile Phase A | 2 mM Ammonium Acetate in water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient | Isocratic or a steep gradient, e.g., starting at 70% B, ramping to 95% B, followed by re-equilibration. |

| Run Time | Approximately 3-4 minutes[1][7] |

Mass Spectrometry (MS) Parameters

Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Recommended Setting |

| MS System | API 3000, TSQ Quantum, or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | ~5000 V |

| Source Temperature | 500-550 °C |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Results: Optimized MRM Transitions

The most common precursor ions for Rapamycin and its deuterated internal standard are the ammonium [M+NH4]+ or sodium [M+Na]+ adducts. The following table summarizes the optimized MRM transitions.

| Compound | Precursor Ion | Precursor m/z | Product m/z | Collision Energy (eV) | Dwell Time (ms) |

| Rapamycin | [M+NH4]+ | 931.7 | 864.6 | 20 - 25 | 150 |

| [M+Na]+ | 936.4 | 409.3 | 25 - 30 | 150 | |

| This compound | [M+NH4]+ | 934.7 | 864.6 | 20 - 25 | 150 |

Note: The transition m/z 931.7 → 864.6 for Rapamycin and m/z 934.7 → 864.6 for this compound are frequently cited and demonstrate good specificity.[8][10] The sodium adduct transition for Rapamycin (m/z 936.4 -> 409.3) is also a viable option.[11] Collision energy should be optimized for the specific instrument used.

Quantitative Performance

A properly optimized method using this compound as an internal standard should exhibit excellent linearity and sensitivity.

| Parameter | Typical Performance |

| Linear Range | 0.5 - 50.0 ng/mL[8][10] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL[1][10] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Workflow for Method Development

The following diagram outlines the logical workflow for developing and validating a quantitative method for Rapamycin using this compound.

Figure 2. Logical workflow for the development and validation of an LC-MS/MS method for this compound.

Conclusion

This application note provides a robust and detailed framework for the optimization of mass spectrometry parameters for the detection of this compound. By employing the described protein precipitation sample preparation method, liquid chromatography conditions, and optimized MRM transitions, researchers can achieve sensitive, specific, and accurate quantification of Rapamycin in complex biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for mitigating matrix effects and ensuring data of the highest quality for both research and clinical applications.

References

- 1. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. msacl.org [msacl.org]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]